Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester

Description

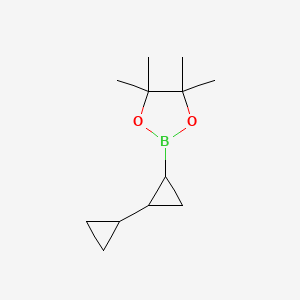

Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester is a cyclopropyl-containing boronic ester characterized by its trans-configuration and racemic form. Boronic esters, such as this compound, are pivotal in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in pharmaceuticals, agrochemicals, and materials science . The trans-cyclopropyl substituents introduce steric and electronic effects that influence reactivity and selectivity in synthetic pathways. Its racemic nature implies equal proportions of enantiomers, which may necessitate chiral resolution for asymmetric synthesis applications.

Properties

Molecular Formula |

C12H21BO2 |

|---|---|

Molecular Weight |

208.11 g/mol |

IUPAC Name |

2-(2-cyclopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C12H21BO2/c1-11(2)12(3,4)15-13(14-11)10-7-9(10)8-5-6-8/h8-10H,5-7H2,1-4H3 |

InChI Key |

MFOCKZYRZAVWDO-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2C3CC3 |

Origin of Product |

United States |

Preparation Methods

Table 1. Comparative Analysis of Preparation Methods

| Method | Yield (%) | Trans-Selectivity | Scalability | Key Reagents |

|---|---|---|---|---|

| Matteson-Pasto Rearrangement | 66–77 | >95% | High | Cp₂ZrHCl, HBpin, BF₃·OEt₂ |

| One-Pot Hydroboration | 77 | 92:08 | Moderate | Schwartz’s Reagent, HBpin |

| Grignard Borylation | 90 | 85% | High | Mg, Chloro-bis(dimethylamino)borane |

| Decarboxylative Borylation | 72 | >90% | Low | Photoredox Catalyst, Vinyl Boronic Ester |

| 1,2-Metalate Rearrangement | 89 | 85–92% ee | Moderate | Alkyllithium Reagents |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex cyclopropane-containing architectures. For example:

-

Bicyclopropyl Synthesis : The boronic ester undergoes coupling with aryl halides (e.g., 4-bromoanisole) under Pd(OAc)₂/dppf catalysis, yielding bicyclopropyl derivatives in ~60% yield. This method facilitates late-stage diversification of fungicides like Sedaxane .

-

Homocoupling : Oxidative homocoupling using Pd(OAc)₂ and O₂ generates dimeric cyclopropane structures (e.g., 52 , 60% yield). Further iterations produce tetracyclopropane systems (e.g., 54 , 54% yield) .

Key Conditions :

| Substrate | Catalyst/Ligand | Base | Solvent | Yield |

|---|---|---|---|---|

| Aryl halide | Pd(OAc)₂/dppf | K₃PO₄ | THF/H₂O | 60% |

| Self-coupling | Pd(OAc)₂/P(o-Tol)₃ | Cs₂CO₃ | Dioxane | 54% |

Ring-Opening via 1,2-Metalate Rearrangement

The strained cyclopropane ring undergoes stereospecific ring-opening with alkynyllithium reagents:

-

Propargylic Boronic Ester Formation : Reaction with ethyllithium or phenyllithium triggers 1,2-metalate rearrangement, yielding tertiary propargylic boronic esters (e.g., 5a–f ) with retained stereochemistry. Yields range from 71% to quantitative .

-

Oxidation to Alcohols : Subsequent oxidation with H₂O₂/NaOH or NaBO₃·nH₂O converts these esters to tertiary alcohols (e.g., 8a–k ) in 60–95% yield .

Example Transformation :

textCyclopropyl boronic ester + RLi → Propargylic boronic ester → ROH (via oxidation)

Oxidative Cleavage to Carboxylic Acids

The boronic ester is cleaved oxidatively to generate cyclopropanecarboxylic acids, which serve as intermediates for further functionalization. For instance:

-

Acid Formation : Treatment with H₂O₂ under basic conditions converts the ester to the corresponding carboxylic acid in high yield .

-

Dimerization : The acid undergoes Pd-catalyzed oxidative homocoupling to form cyclopropane dimers .

Stereochemical Influence on Reactivity

The trans-configuration and racemic nature of the compound critically impact its reactivity:

-

Proximity Effects : Vicinal diboryl substrates (e.g., cis-1,2-diborylcyclopentane) show enhanced reactivity in cross-coupling compared to monoboryl or trans-diboryl analogs .

-

Racemization Resistance : Chiral propargylic alcohols derived from the ester retain enantiopurity during 1,2-metalate rearrangements, enabling asymmetric synthesis .

Functionalization via Electrophilic Trapping

The boronic ester acts as a nucleophile in electrophilic substitutions:

Scientific Research Applications

Synthesis of Polysubstituted Cyclopropyl Boronic Esters

One of the primary applications of racemic, trans-1-cyclopropyl-cyclopropyl-2-boronic acid pinacol ester is its role in synthesizing polysubstituted cyclopropyl boronic esters. Recent studies have demonstrated a convergent approach using copper-catalyzed hydroboration and carboboration techniques, leading to high regio- and diastereoselectivity in the formation of these compounds. For instance, the reaction conditions optimized for cyclopropenyl esters yielded various boronic esters with excellent stereoisomeric purity, which can be further utilized in organic synthesis .

Enzymatic Amination Processes

The compound also plays a crucial role in biocatalytic processes. Engineered enzymes have been shown to catalyze the amination of boronic acids, including racemic alkyl boronic esters, converting them into enantioenriched amines. This transformation is significant as it allows for the direct conversion of racemic compounds into chiral products without the need for prior resolution or enantioselective synthesis . The ability to achieve high enantiomeric ratios (e.g., 87:13) underscores its potential in pharmaceutical applications where chirality is critical.

Catalytic Protodeboronation

Another notable application is in catalytic protodeboronation reactions. This process involves the use of pinacol boronic esters as intermediates in organic synthesis, allowing for the introduction of functional groups into various substrates. Recent advancements have showcased the use of photoredox catalysis to facilitate protodeboronation, leading to high yields of desired products from unactivated alkyl boronic esters . This method has been successfully applied to synthesize complex natural products.

Cross-Coupling Reactions

This compound is also utilized in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling method. This reaction is pivotal for forming carbon-carbon bonds and constructing complex molecular architectures. The compound's stability and reactivity make it an excellent candidate for such transformations, contributing to the development of new materials and pharmaceuticals .

Case Studies

Mechanism of Action

The mechanism of action of Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki–Miyaura coupling reactions. In these reactions, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .

Comparison with Similar Compounds

Cyclopropylboronic Acid Pinacol Ester (CAS: 126689-01-8)

Structural Differences : Lacks the additional trans-cyclopropyl group, resulting in reduced steric hindrance.

Applications : Widely used in cross-coupling reactions; its simpler structure allows for easier synthesis and lower cost (e.g., priced at ~JPY7,700/g for related chloropyridine derivatives) .

Reactivity : Demonstrates standard reactivity in Suzuki couplings but lacks the geometric constraints imposed by the trans-cyclopropyl motif .

4-Cyclopropyl-2-fluorophenylboronic Acid Pinacol Ester (CAS: 1338718-13-0)

Structural Differences : Incorporates a fluorophenyl group instead of a second cyclopropyl moiety.

Electronic Effects : The fluorine atom enhances electrophilicity, accelerating oxidative addition in palladium-catalyzed reactions.

Applications : Preferred in pharmaceutical intermediates where fluorination improves metabolic stability .

2-Chloropyridine-4-boronic Acid Pinacol Ester (CAS: 458532-84-8)

Structural Differences : Features a chloropyridine aromatic system, offering distinct electronic properties.

Reactivity : The nitrogen atom in pyridine facilitates coordination with transition metals, enhancing catalytic efficiency in couplings .

Price : Higher cost (JPY7,700/g) due to aromatic halogenation complexity .

Comparative Data Table

Biological Activity

Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester (CAS No. 350031-03-7) is a boronic acid derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₁₂H₂₁BO₂

- Molecular Weight : 208.1 g/mol

- Structure : The compound consists of a boronic acid moiety attached to a pinacol ester, with two cyclopropyl groups providing steric hindrance that may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Enzyme Inhibition : Boronic acids are known for their ability to inhibit proteases and other enzymes through reversible covalent bonding. This compound may exhibit similar properties, making it a candidate for therapeutic applications in diseases where enzyme inhibition is beneficial.

- Anticancer Potential : Recent studies have indicated that boronic acid derivatives can possess anticancer properties. The unique three-dimensional structure of this compound may enhance its interaction with cancer cell targets, potentially leading to apoptosis in malignant cells.

- Synthetic Applications : This compound serves as a versatile building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds in pharmaceuticals and agrochemicals.

Case Studies

- Inhibition Studies : A study demonstrated that boronic acid derivatives could effectively inhibit proteasomes involved in cancer cell proliferation. The structural features of this compound suggest it could be tested for similar inhibitory effects against specific cancer types .

- Synthesis and Characterization : Research by Spencer et al. outlined a one-pot synthesis method for cyclopropyl boronic acid pinacol esters, emphasizing the efficiency of synthesizing compounds like this compound from simpler precursors . This work underlines the compound's relevance in synthetic chemistry.

- Biological Testing : Preliminary cytotoxicity assays have indicated that certain boronic esters exhibit selective toxicity towards various cancer cell lines, suggesting that this compound could be further evaluated for its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed to prepare racemic trans-1-cyclopropyl-cyclopropyl-2-boronic acid pinacol ester, and how is stereochemical integrity maintained?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(OAc)₂ or PdCl₂(dppf)) and pinacol boronic esters as coupling partners. The trans-configuration is controlled by steric and electronic effects of the cyclopropyl substituents during cyclopropanation. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize epimerization, as the cyclopropyl ring strain can destabilize intermediates. Purity (>97% by GC) is confirmed via NMR (¹H/¹³C) and HPLC .

Q. How can researchers validate the purity and structural integrity of this boronic ester?

Key analytical methods include:

- ¹H/¹³C NMR : Verify absence of undesired diastereomers and boroxine byproducts. The trans-cyclopropyl protons exhibit distinct splitting patterns (e.g., J = 8–10 Hz for vicinal coupling).

- HPLC : Use chiral stationary phases (e.g., amylose-based columns) to resolve racemic mixtures and confirm enantiomeric ratios.

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns consistent with boron content. Storage at 0–6°C in inert atmospheres prevents boronic acid hydrolysis .

Q. What are the primary applications of this compound in foundational organic synthesis?

It serves as a versatile building block in:

- Cross-coupling reactions : Suzuki-Miyaura couplings to install cyclopropyl motifs into biaryl systems, leveraging the boronic ester’s stability.

- Peptidomimetic synthesis : Incorporation into α-helix mimetics via Cu(I)-mediated couplings with thiol esters .

Advanced Research Questions

Q. How do the electronic properties of the trans-cyclopropyl groups influence reactivity in transition-metal-catalyzed reactions?

The cyclopropyl moiety acts as both an electron donor (via σ-cyclopropane C–C bonds) and acceptor (via conjugation with the boronic ester). This duality enables participation in diverse mechanisms:

- Electrophilic pathways : Stabilize Pd(0) intermediates in cross-couplings, accelerating oxidative addition.

- Conformational rigidity : Restricts rotational freedom, enhancing stereoselectivity in C–C bond formation. Contrasting reactivity with cis-cyclopropyl analogs highlights steric effects on catalyst accessibility .

Q. What experimental strategies resolve contradictions in reaction yields when using different catalytic systems?

Discrepancies often arise from:

- Ligand effects : Bulky phosphines (e.g., P(t-Bu)₃) improve turnover in sterically hindered couplings but may inhibit transmetallation.

- Solvent polarity : Aprotic solvents (e.g., THF) favor boronic ester activation, while polar solvents (DMF) stabilize Pd intermediates. Systematic screening via DoE (Design of Experiments) optimizes ligand/solvent pairs. Comparative kinetic studies (e.g., VT-NMR) identify rate-limiting steps .

Q. How does the compound’s dual donor-acceptor functionality impact its role in materials science?

In polymer synthesis, the boronic ester participates in:

- Covalent adaptable networks : Dynamic B–O bonds enable self-healing properties in polyurethanes.

- Electron-deficient monomers : Enhances charge transport in conjugated polymers for organic electronics. DFT calculations predict HOMO/LUMO alignment with comonomers, guiding material design .

Methodological Recommendations

- Controlled atmosphere handling : Use Schlenk lines to prevent boronic ester hydrolysis.

- Chiral resolution : Employ enzymatic kinetic resolution (e.g., lipases) to separate racemic mixtures if enantiopure products are required.

- Mechanistic probes : Isotopic labeling (¹¹B NMR) or in situ IR monitors reaction progress in complex systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.